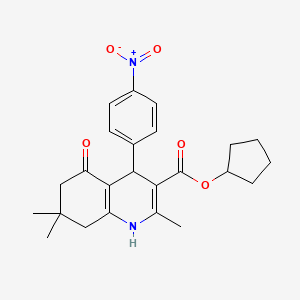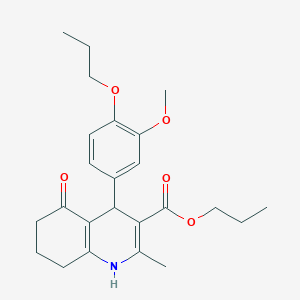![molecular formula C15H8N4O3 B11701918 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B11701918.png)
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is an organic compound with the molecular formula C15H8N4O3 It is characterized by the presence of a nitro group, an oxoindole moiety, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile typically involves the reaction of 5-nitro-2-oxoindole with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The nitro group on the indole ring is crucial for the reactivity of the compound, facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-[(5-amino-2-oxoindol-3-yl)amino]benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxoindole moiety may also play a role in binding to proteins or enzymes, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzoic acid
- 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide
- 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzaldehyde
Uniqueness
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group and oxoindole moiety also contributes to its unique properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H8N4O3 |
|---|---|
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C15H8N4O3/c16-8-9-1-3-10(4-2-9)17-14-12-7-11(19(21)22)5-6-13(12)18-15(14)20/h1-7H,(H,17,18,20) |
Clave InChI |
XWHXIRZXYMOYPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11701842.png)
![4-[(2-Methoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11701843.png)


![2-{(2Z)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11701860.png)
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11701865.png)
![6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11701873.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11701881.png)


![4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11701900.png)
![(3,5-dimethyladamantanyl)-N-{[(4-methylphenyl)amino]thioxomethyl}carboxamide](/img/structure/B11701912.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide](/img/structure/B11701916.png)
